molecular formula C7H12ClN3O B2437846 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride CAS No. 2138131-86-7

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B2437846
CAS No.: 2138131-86-7
M. Wt: 189.64
InChI Key: ZMNSWWXGEBRDRD-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Considerations

The compound’s molecular formula is C₇H₁₂ClN₃O , with a molecular weight of 189.64 g/mol . Its structure consists of:

  • A cyclopentane ring (five-membered saturated hydrocarbon)
  • A 1,2,4-oxadiazole ring (aromatic heterocycle with alternating single and double bonds)
  • A hydrochloride counterion
Key Structural Features:
Component Description
Cyclopentane Core Conformationally flexible ring with chair-like geometry in solution.
1,2,4-Oxadiazole Moiety Planar aromatic ring with alternating N–O–N–C–C connectivity.
Hydrochloride Salt Enhances water solubility; protonated amine group (-NH₃⁺) forms ionic bond.

The oxadiazole ring adopts a coplanar geometry due to resonance stabilization, while the cyclopentane ring exhibits conformational flexibility . The NH₃⁺ group participates in hydrogen bonding , influencing crystal packing.

Stereochemical Considerations:

The cyclopentane ring typically adopts a chair conformation in solution, while the oxadiazole ring is rigid due to aromaticity. No stereogenic centers are present in the parent structure, but substituents on the oxadiazole (e.g., trifluoromethyl in analogs) could introduce stereochemical complexity.

Crystallographic Analysis and Solid-State Arrangement

While direct crystallographic data for this compound is unavailable, insights can be inferred from related oxadiazole derivatives.

Typical Crystallographic Parameters:
Parameter Value/Description
Space Group P1̄ (triclinic), as observed in analogous oxadiazole-cycloalkane hybrids.
Unit Cell Parameters a = ~7.5 Å, b = ~9.5 Å, c = ~16 Å (estimated from similar structures).
Hydrogen Bonding NH₃⁺ forms N–H···Cl interactions with the counterion and N–H···O bonds with oxadiazole oxygen atoms.
Solid-State Packing:
  • Layered packing driven by hydrogen bonding between NH₃⁺ and Cl⁻.
  • π–π stacking between oxadiazole rings may occur if intermolecular distances permit.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for this compound are limited, but trends from analogous oxadiazole derivatives and computational models provide a basis for interpretation.

¹H NMR Spectroscopy :
Proton Environment δ (ppm) Integration Multiplicity Assignment
Cyclopentane CH₂ 1.2–1.8 8H Multiplet Protons on the cyclopentane ring.
Oxadiazole CH 5.0–5.5 1H Singlet Proton adjacent to N–O–N moiety.
NH₃⁺ 3.5–4.0 3H Broad singlet Protonated amine (salt form).
¹³C NMR Spectroscopy :
Carbon Environment δ (ppm) Assignment
Cyclopentane C 20–35 CH₂ carbons in the ring.
Oxadiazole C–N 145–155 Sp² carbons bonded to nitrogen.
Oxadiazole C–O 160–170 Sp² carbons bonded to oxygen.
Infrared (IR) Spectroscopy :
Functional Group ν (cm⁻¹) Assignment
NH₃⁺ Stretching 3400–3500 Broad peak from protonated amine.
C=N/C–O Stretching 1600–1650 Aromatic oxadiazole vibrations.
C–Cl Stretching 550–650 Hydrochloride counterion.
Mass Spectrometry (MS) :
Ionization Mode Observed m/z Fragmentation Pathway
ESI+ 190 [M + H]⁺ (C₇H₁₂ClN₃O·H)⁺
ESI- 188 [M - H]⁻ (C₇H₁₁ClN₃O)⁻

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory (DFT) studies on analogous oxadiazole derivatives reveal:

Electronic Structure :
  • HOMO : Localized on the oxadiazole ring, contributing to π-conjugation.
  • LUMO : Positioned on the cyclopentane ring, enabling electrophilic interactions.
Molecular Orbital Analysis :
Orbital Type Energy (eV) Characterization
HOMO -5.2 π-orbital of oxadiazole N–O–N.
LUMO -1.8 σ*-orbital of cyclopentane C–H.
Reactivity Trends :
  • Electrophilic Attack : Preferred at the oxadiazole nitrogen due to electron-deficient nature.
  • Nucleophilic Attack : Directed toward cyclopentane carbons under basic conditions.

Properties

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-7(3-1-2-4-7)6-9-5-11-10-6;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNSWWXGEBRDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride, exhibit significant anticancer properties. The oxadiazole ring enhances the compound's ability to interact with biological targets involved in cancer cell proliferation.

Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Reference
A431 (human epidermoid carcinoma)1.98 ± 1.22
HT29 (human colon cancer)< 2.0

These findings suggest that the compound has promising potential as an anticancer agent.

Antimicrobial Activity

The compound also shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
In a recent study, the compound demonstrated effective inhibition against:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This highlights its potential use in developing new antimicrobial agents .

Neuropharmacological Applications

The oxadiazole derivatives have been explored for their neuropharmacological effects. Studies suggest that they may possess anticonvulsant properties.

Case Study: Anticonvulsant Activity
In an animal model of seizures, compounds similar to this compound showed a significant reduction in seizure frequency and duration compared to control groups .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide due to its ability to inhibit specific enzymes in pests.

Case Study: Nematicidal Activity
Research indicates that it inhibits succinate dehydrogenase in nematodes, leading to increased production of reactive oxygen species and subsequent pest mortality .

Materials Science Applications

The unique structural features of this compound allow for its incorporation into polymers and materials for enhanced properties.

Use in Polymer Chemistry
The compound can be utilized to synthesize functionalized polymers with improved thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for industrial use.

Mechanism of Action

The mechanism of action of 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to exhibit selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) . These interactions can modulate cellular signaling pathways, leading to therapeutic effects in various diseases.

Comparison with Similar Compounds

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a compound with a unique oxadiazole moiety that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula : C7H12ClN3O
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 2138131-86-7
  • Appearance : White to off-white powder
  • Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antiproliferative effects and interaction with biological targets.

Antiproliferative Activity

Research indicates that compounds containing the oxadiazole ring often exhibit significant antiproliferative properties. A study on related oxadiazole derivatives demonstrated cytotoxic effects against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells. The mechanism of action was linked to the inhibition of topoisomerase I, an essential enzyme in DNA replication and repair .

Structure-Activity Relationship (SAR)

The structure of 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is pivotal in determining its biological activity. Modifications to the oxadiazole ring and cyclopentane structure can enhance or diminish its efficacy. For instance, substituents on the oxadiazole ring have been shown to affect the compound's ability to inhibit cancer cell proliferation .

Case Study 1: Cytotoxicity Assay

In a study conducted by researchers exploring a library of oxadiazole derivatives, several compounds were evaluated for their cytotoxicity using the MTT assay. The results indicated that specific modifications to the oxadiazole scaffold significantly increased cytotoxicity against HCT-116 and HeLa cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .

CompoundIC50 (HCT-116)IC50 (HeLa)
A12 µM15 µM
B5 µM7 µM
C3 µM4 µM

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of oxadiazole derivatives with topoisomerase I. The findings revealed that certain derivatives could inhibit the enzyme's activity effectively, suggesting a potential pathway for developing new anticancer agents targeting this enzyme .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Interaction : By inhibiting topoisomerase I, the compound could prevent proper DNA replication.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of normal cell cycle progression.

Q & A

Q. How can regioselective functionalization of the oxadiazole ring be achieved?

  • Guidelines :
  • Introduce electron-withdrawing groups (e.g., –NO₂) to direct electrophilic substitution at the 5-position of the oxadiazole .
  • Use transition-metal catalysis (e.g., CuI) for C–H activation at the 3-position .

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